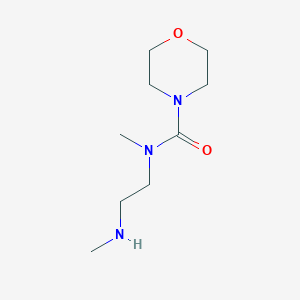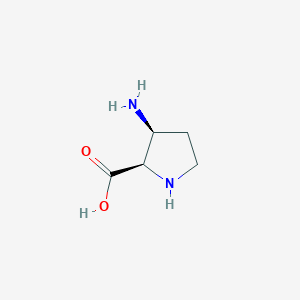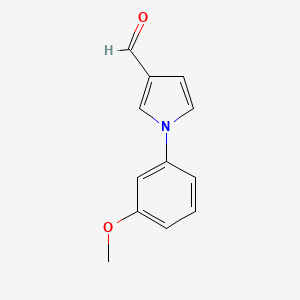
1-(3-Methoxyphenyl)-1h-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-1h-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives It features a methoxyphenyl group attached to a pyrrole ring, with an aldehyde functional group at the 3-position of the pyrrole ring
Méthodes De Préparation
The synthesis of 1-(3-Methoxyphenyl)-1h-pyrrole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and pyrrole.
Condensation Reaction: The key step involves a condensation reaction between 3-methoxybenzaldehyde and pyrrole in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(3-Methoxyphenyl)-1h-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Methoxyphenyl)-1h-pyrrole-3-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1-(3-Methoxyphenyl)-1h-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to these targets, leading to therapeutic effects. Detailed studies on its mechanism of action are essential to understand its potential as a drug candidate.
Comparaison Avec Des Composés Similaires
1-(3-Methoxyphenyl)-1h-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-1h-pyrrole-3-carbaldehyde: This compound has a methoxy group at the 4-position of the phenyl ring instead of the 3-position, which may result in different chemical and biological properties.
1-(3-Hydroxyphenyl)-1h-pyrrole-3-carbaldehyde: The methoxy group is replaced by a hydroxy group, which can significantly alter the compound’s reactivity and biological activity.
1-(3-Methoxyphenyl)-1h-pyrrole-2-carbaldehyde:
Propriétés
Formule moléculaire |
C12H11NO2 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-15-12-4-2-3-11(7-12)13-6-5-10(8-13)9-14/h2-9H,1H3 |
Clé InChI |
VUYRYMYMHLKILY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N2C=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




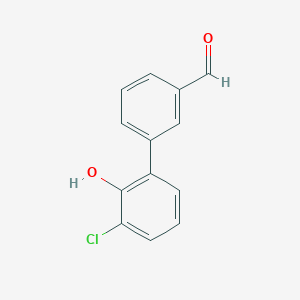
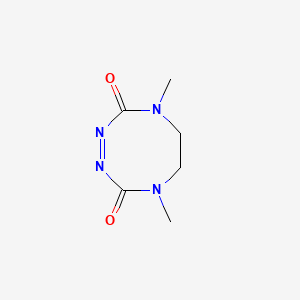
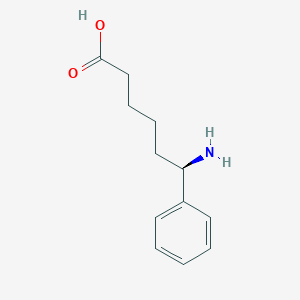
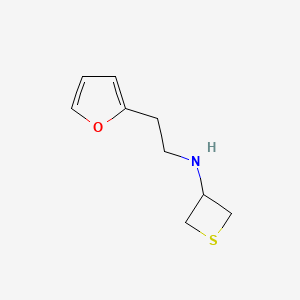

![2,7-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B12987066.png)
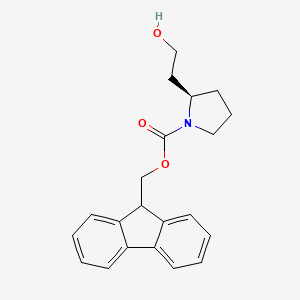
![7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12987079.png)
![6-Oxa-2-azaspiro[3.4]octan-8-one](/img/structure/B12987084.png)

